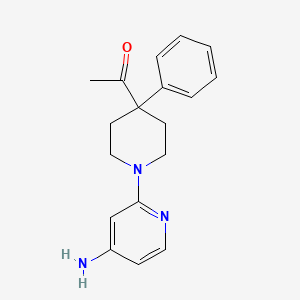

1-(1-(4-Aminopyridin-2-yl)-4-phenylpiperidin-4-yl)ethanone

Description

Properties

Molecular Formula |

C18H21N3O |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethanone |

InChI |

InChI=1S/C18H21N3O/c1-14(22)18(15-5-3-2-4-6-15)8-11-21(12-9-18)17-13-16(19)7-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3,(H2,19,20) |

InChI Key |

HHUZCRCCGCQHQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCN(CC1)C2=NC=CC(=C2)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Piperidine

4-Phenylpiperidine is synthesized via Friedel-Crafts alkylation using benzene and 1-benzyl-4-piperidone under acidic conditions. The intermediate 1-benzyl-4-phenylpiperidin-4-ol is acetylated with acetic anhydride, followed by deprotection via catalytic hydrogenation (Pd/C, H₂).

Key reaction conditions :

Grignard Addition to 4-Piperidone

Alternative routes involve reacting 4-piperidone with phenylmagnesium bromide to form 4-phenylpiperidin-4-ol , which is subsequently dehydrated to 4-phenylpiperidine using sulfuric acid.

Introduction of the Ethanone Group

Acylation of the piperidine nitrogen is achieved via two methods:

Direct Acylation with Acetyl Chloride

4-Phenylpiperidine reacts with acetyl chloride in the presence of triethylamine, yielding 1-acetyl-4-phenylpiperidine .

Optimized conditions :

-

Solvent : Dichloromethane (anhydrous)

-

Base : Triethylamine (3 equiv)

-

Yield : 78–82%

Transfer Hydrogenation with Formaldehyde

A patent describes methylating piperidine-4-carboxylic acid using formaldehyde under transfer hydrogenation conditions (Pd/C, HCOOH). While this method targets 1-methylpiperidine-4-carboxylic acid , analogous conditions could adapt to introduce acetyl groups.

Functionalization with 4-Aminopyridin-2-yl

The 4-aminopyridin-2-yl group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

Stille Coupling with Tributyltin Reagents

A critical step involves coupling 2-chloro-4-nitropyridine with tributyl(1-ethoxyethylene)tin under Pd(PPh₃)₂Cl₂ catalysis:

Conditions :

Catalytic Hydrogenation of Nitro Group

The nitro intermediate is reduced to an amine using Pd/C and H₂:

Conditions :

Final Coupling of Piperidine and Pyridine Moieties

The piperidine and 4-aminopyridin-2-yl fragments are linked via reductive amination or SNAr.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 1-acetyl-4-phenylpiperidine and 2-chloro-4-aminopyridine is described in a patent:

Conditions :

Nucleophilic Substitution

Alternatively, the chlorine in 2-chloro-4-aminopyridine is displaced by the piperidine nitrogen under basic conditions:

Conditions :

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Key analytical data :

-

¹H NMR (DMSO-d₆) : δ 8.53 (d, J = 5.6 Hz, 2H, pyridine-H), 7.35 (m, 5H, phenyl-H), 2.45 (s, 3H, COCH₃)

Comparative Analysis of Methods

Industrial-Scale Considerations

For bulk production, hydrogenation steps are optimized using continuous flow reactors to enhance safety and efficiency. Catalytic transfer hydrogenation with ammonium formate reduces nitro groups without gaseous H₂.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aminopyridine derivatives.

Scientific Research Applications

1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethan-1-one involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Substituent Impact on Bioactivity

- Amino vs. Hydrochloride Groups: The target compound’s 4-aminopyridin-2-yl group enables hydrogen bonding, which is absent in 4-Acetyl-4-phenylpiperidine Hydrochloride. This difference could enhance binding affinity to biological targets, such as kinases or GPCRs .

- Chlorine vs. In contrast, the amino group in the target compound balances hydrophilicity and interaction specificity .

- Methylamino vs. Aminopyridine: The methylamino substituent in ’s compound introduces basicity, which may alter ionization states under physiological conditions.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Comparisons

- Lipophilicity : The target compound’s predicted LogP (2.1) is lower than indole derivatives (3.5), suggesting better aqueous solubility, critical for oral bioavailability .

- Anti-Viral Potential: While indole derivatives in exhibit anti-HIV activity, the target compound’s aminopyridine group could offer unique binding modes against viral proteases or reverse transcriptases .

Challenges and Opportunities

- Synthetic Complexity: Introducing the 4-aminopyridin-2-yl group may require multi-step synthesis, including protection/deprotection strategies to preserve the amine functionality .

- Metabolic Stability: The ethanone moiety is susceptible to enzymatic reduction; however, steric hindrance from the piperidine ring might mitigate this issue compared to simpler analogs .

Biological Activity

1-(1-(4-Aminopyridin-2-yl)-4-phenylpiperidin-4-yl)ethanone is a complex organic compound with promising biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This compound integrates a piperidine ring, an aminopyridine moiety, and an ethanone functional group, which contribute to its diverse pharmacological potential.

- Molecular Formula: C18H21N3O

- Molecular Weight: 295.4 g/mol

The unique structure of this compound suggests interactions with various biological macromolecules, including enzymes and receptors, which are crucial for its therapeutic applications.

Research indicates that this compound may influence neurological pathways due to the presence of the aminopyridine component, known for its effects on ion channel activity. The compound's mechanism likely involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction profile positions it as a candidate for further studies aimed at understanding its therapeutic potential in treating conditions such as neuropathic pain and other neurological disorders .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its effects on cell proliferation, apoptosis, and interaction with ion channels.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Cytotoxic Activity Against Cancer Cells:

A study evaluated the cytotoxic effects of various derivatives related to this compound against cancer cell lines such as MDA-MB-231 and HT-29. Results indicated that these compounds demonstrated higher potency than cisplatin in certain contexts, suggesting their potential as anticancer agents . -

Neuropharmacological Applications:

Research has suggested that compounds similar to this compound may enhance neurotransmission by modulating ion channel activity, which could be beneficial in treating neurological disorders like multiple sclerosis or neuropathic pain .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other compounds can provide insights into its unique properties.

Table 2: Structural Comparison

| Compound Name | Similarity Index |

|---|---|

| 1-(2-Aminopyridin-3-yl)ethanone | 0.75 |

| 1-(3-Aminopyridin-4-yl)ethanone Hydrochloride | 0.74 |

| 1-Pyridin-4-Ylpiperidin-4-one | 0.59 |

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties not found in its analogs.

Q & A

Basic: What are the recommended synthetic pathways and optimization strategies for 1-(1-(4-Aminopyridin-2-yl)-4-phenylpiperidin-4-yl)ethanone?

Synthesis typically involves multi-step reactions starting with piperidine and pyrimidine precursors. Key steps include:

- Coupling Reactions : Formation of the piperidine-phenyl core via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Functional Group Introduction : The 4-aminopyridin-2-yl group is introduced using Buchwald-Hartwig amination or reductive amination under inert atmospheres .

- Optimization : Yield and purity improvements require precise control of reaction temperature (e.g., 60–80°C for amination) and solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylations) .

Basic: How is the structural integrity of this compound validated in synthetic chemistry research?

- Spectroscopic Techniques :

- X-ray Crystallography : Resolve spatial arrangement of the 4-phenyl and 4-aminopyridin-2-yl groups .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of structural analogs?

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl) and assay activity against targets like kinases or GPCRs .

- Data Normalization : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) and control for variables like solvent (DMSO concentration ≤0.1%) .

- Meta-Analysis : Cross-reference bioactivity datasets from ChEMBL or PubChem to identify trends in potency vs. structural motifs .

Advanced: What methodologies are recommended for studying interactions between this compound and biological macromolecules?

- Binding Affinity Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Computational Modeling :

- Molecular Dynamics Simulations : Predict binding poses in silico using software like GROMACS .

- Free Energy Perturbation (FEP) : Estimate binding energy differences between analogs .

Basic: What are the primary research applications of this compound in medicinal chemistry?

- Lead Optimization : As a scaffold for CNS-targeting drugs due to piperidine’s blood-brain barrier permeability .

- Enzyme Inhibition : Potential as a kinase inhibitor (e.g., JAK2 or EGFR) via pyrimidine-mediated H-bonding .

Advanced: How can researchers address challenges in reproducing synthetic yields across laboratories?

- Reaction Monitoring : Use TLC or inline FTIR to track intermediate formation .

- Purification Protocols : Standardize column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) .

- Batch Consistency : Pre-dry solvents and reagents (e.g., molecular sieves for DMF) to minimize variability .

Advanced: What strategies are effective for analyzing metabolic stability and toxicity in preclinical studies?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- CYP450 Inhibition : Screen for interactions using fluorogenic substrates .

- In Silico Tools :

- ADMET Predictors : Use SwissADME or ProTox-II to estimate hepatotoxicity and Ames mutagenicity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structural analogs of this compound inform SAR for target selectivity?

- Pharmacophore Mapping : Identify critical moieties (e.g., 4-aminopyridin-2-yl for target binding) using MOE or Schrödinger .

- Selectivity Profiling : Test against panels of related enzymes (e.g., kinase family members) to identify off-target effects .

Advanced: What analytical techniques resolve discrepancies in purity assessments between HPLC and NMR?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.